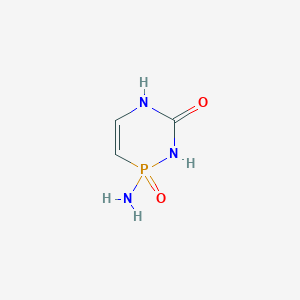
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Overview
Description
“2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one” is a chemical compound with the molecular formula C3H6N3O2P1. Unfortunately, there is not much information available about this specific compound in the literature.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the literature. However, similar compounds are often synthesized through various chemical reactions involving nitrogen and phosphorus-containing compounds2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, based on its molecular formula, it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the literature. However, similar compounds often participate in various chemical reactions, especially those involving nitrogen and phosphorus-containing compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, similar compounds often have unique physical and chemical properties due to the presence of nitrogen and phosphorus atoms1.Scientific Research Applications
-
Pharmaceutical Applications
- Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Indole derivatives also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Neurological Treatments
- Substituted benzazepine, which is similar in structure to the compound you mentioned, has been used in methods of treating or preventing neuronal loss associated with stroke, ischemia, CNS trauma, hypoglycemia, and surgery . It’s also used in treating neurodegenerative diseases including Alzheimer’s disease, amyotrophic lateral sclerosis, Huntington’s disease, and Down’s syndrome .
-
Synthesis of Other Compounds
-
Pharmaceutical Applications
- Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Indole derivatives also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Neurological Treatments
- Substituted benzazepine, which is similar in structure to the compound you mentioned, has been used in methods of treating or preventing neuronal loss associated with stroke, ischemia, CNS trauma, hypoglycemia, and surgery . It’s also used in treating neurodegenerative diseases including Alzheimer’s disease, amyotrophic lateral sclerosis, Huntington’s disease, and Down’s syndrome .
-
Synthesis of Other Compounds
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the literature. However, similar compounds often require careful handling due to their reactivity and potential toxicity4.
Future Directions
The future directions for the study of this compound are not explicitly mentioned in the literature. However, similar compounds often have a broad range of applications in various fields, including medicine and materials science3.
Please note that this analysis is based on the limited information available in the literature and may not be fully accurate or comprehensive. Further research is needed to fully understand the properties and potential applications of this compound.
properties
IUPAC Name |
2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLLBAYBJJLFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CP(=O)(NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316961 | |
| Record name | NSC309680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one | |
CAS RN |
69907-44-4 | |
| Record name | NSC309680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC309680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




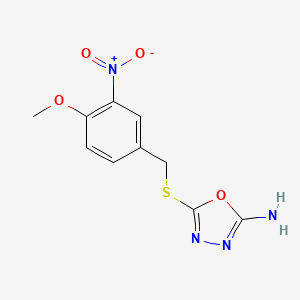
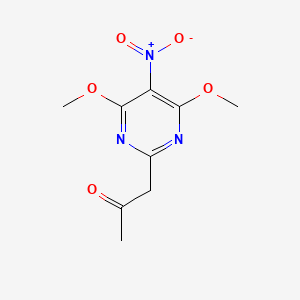
![Ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl) carbamoyl]amino}benzoate](/img/structure/B1659899.png)
![1,3-Diphenyl-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B1659900.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)
![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)
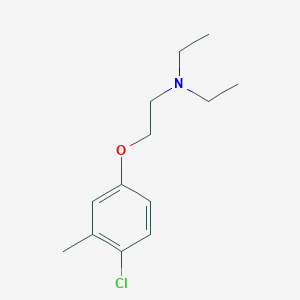

![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)
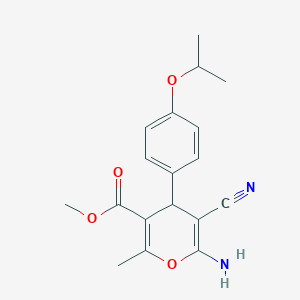
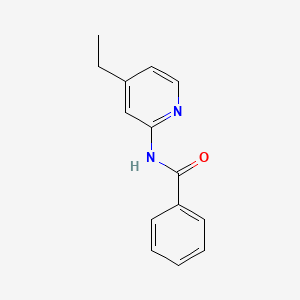
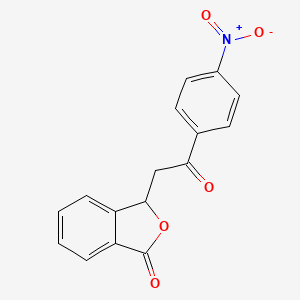
![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)